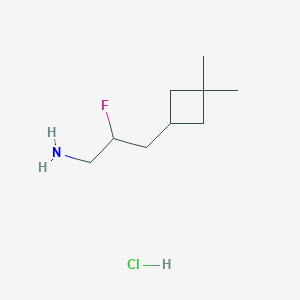

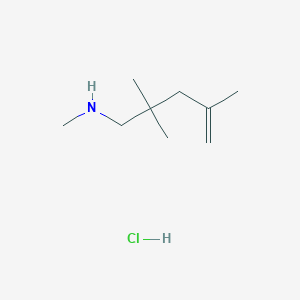

![molecular formula C13H18ClN B1484958 2-[(E)-2-phenylethenyl]piperidine hydrochloride CAS No. 2098155-00-9](/img/structure/B1484958.png)

2-[(E)-2-phenylethenyl]piperidine hydrochloride

Overview

Description

“2-[(E)-2-phenylethenyl]piperidine hydrochloride” is a derivative of piperidine . Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in medicinal chemistry research . Grygorenko et al. proposed a method that combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

Piperidine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles . It consists of five methylene groups (-CH2-) and one amine group (-NH-) . The molecular formula of “2-[(E)-2-phenylethenyl]piperidine hydrochloride” is C13H18ClN.Chemical Reactions Analysis

Piperidine derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds . They play significant roles in medicinal, synthetic, and bio-organic chemistry .Scientific Research Applications

Inhibition of Blood Platelet Aggregation

One notable application of compounds related to 2-[(E)-2-phenylethenyl]piperidine hydrochloride is in the inhibition of ADP-induced aggregation of blood platelets. A compound identified as (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride was found to inhibit platelet aggregation and was selected from a series of synthesized compounds for its activity. This compound also demonstrated the ability to inhibit platelet aggregation ex vivo in guinea pigs. However, it was noted to have an unfavorable therapeutic ratio, indicating potential limitations in its therapeutic use (Grisar et al., 1976).

Antihistaminic Activity

Another research area involves the development of compounds with antihistaminic properties. A study described the synthesis and preliminary evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines for their in vitro and in vivo antihistaminic activities. The research showed that certain phenylethyl derivatives exhibited potent antihistamine properties, especially after oral administration in animal models, indicating potential applications in allergy treatment (Janssens et al., 1985).

Anti-Acetylcholinesterase Activity

Compounds derived from piperidine, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substitution at the benzamide with a bulky group significantly increased the activity, indicating the potential use of these compounds in the treatment of conditions like Alzheimer's disease where AChE inhibitors are of therapeutic interest (Sugimoto et al., 1990).

Characterization of Drug Impurities

Research on 2-[(E)-2-phenylethenyl]piperidine hydrochloride and related compounds also extends to the identification and quantification of impurities in drug substances. A study focused on cloperastine hydrochloride, a piperidine derivative, identified five impurities and developed a quantitative HPLC method for their analysis, contributing to the quality control and safety of pharmaceutical products (Liu et al., 2020).

Antimicrobial Activities

The synthesis and evaluation of microbial activities of certain piperidine derivatives, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have shown moderate antimicrobial activities against various pathogens. This indicates the potential of such compounds in the development of new antimicrobial agents (Ovonramwen et al., 2019).

properties

IUPAC Name |

2-[(E)-2-phenylethenyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N.ClH/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13;/h1-3,6-7,9-10,13-14H,4-5,8,11H2;1H/b10-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBNFNWBHBVVTD-RRABGKBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C=CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(C1)/C=C/C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-phenylethenyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

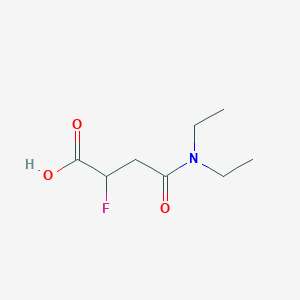

![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)

![3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1484879.png)

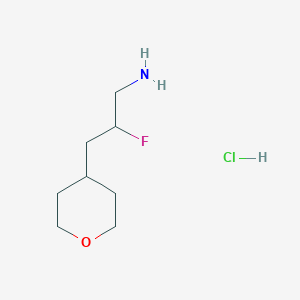

![Methyl[2-methyl-2-(oxan-4-yl)propyl]amine hydrochloride](/img/structure/B1484884.png)

amine hydrochloride](/img/structure/B1484886.png)

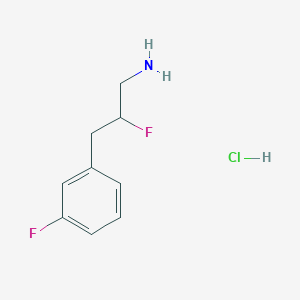

![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)

![3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484897.png)